molecular formula C21H24N2O3S B11474851 [1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

Cat. No.: B11474851
M. Wt: 384.5 g/mol
InChI Key: IEJIMPNQNOIXBP-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone is a complex organic compound that features a unique combination of quinoline and benzazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and benzazepine precursors, followed by their coupling through a methanone linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or benzazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of neurological disorders and other conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-1,2,3,4-tetrahydro-4-quinolinol
  • 1-(Methylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine
  • 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid

Uniqueness

What sets 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanone apart from similar compounds is its unique combination of quinoline and benzazepine structures. This duality provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C21H24N2O3S/c1-27(25,26)23-14-6-9-17-15-18(11-12-20(17)23)21(24)22-13-5-4-8-16-7-2-3-10-19(16)22/h2-3,7,10-12,15H,4-6,8-9,13-14H2,1H3

InChI Key

IEJIMPNQNOIXBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)N3CCCCC4=CC=CC=C43

Origin of Product

United States

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